Bromo-PEG2-bromide, with the Chemical Abstracts Service number 31255-10-4, is a polyethylene glycol derivative characterized by the presence of two bromide groups. This compound is notable for its excellent leaving group properties, making it particularly useful in nucleophilic substitution reactions. The incorporation of polyethylene glycol enhances the aqueous solubility of the compound, which is beneficial for various biological applications, including drug delivery and bioconjugation.
Bromo-PEG2-bromide is classified as a polyethylene glycol linker, specifically a bromo-functionalized derivative. It is produced by several chemical suppliers, including MedKoo Biosciences and Biosynth, which provide high-purity compounds suitable for research and development in biochemistry and medicinal chemistry.
The synthesis of Bromo-PEG2-bromide typically involves the bromination of polyethylene glycol. In a common synthetic route, polyethylene glycol is reacted with brominating agents such as 2-bromoacetyl bromide under controlled conditions to introduce bromine substituents. This reaction can be performed in various solvents depending on the desired reaction kinetics and yield.
Bromo-PEG2-bromide consists of a polyethylene glycol backbone with two bromide substituents attached. The molecular formula can be represented as , where corresponds to the number of ethylene glycol units in the polymer chain.
Bromo-PEG2-bromide participates in various chemical reactions due to its reactive bromine groups:
The ability to undergo these reactions makes Bromo-PEG2-bromide a versatile reagent in bioconjugation strategies.
The mechanism of action for Bromo-PEG2-bromide primarily revolves around its ability to facilitate nucleophilic substitution reactions. When a nucleophile approaches the bromine atom:
This mechanism is crucial for applications in drug development where Bromo-PEG2-bromide can be used to conjugate therapeutic agents to biomolecules.
Bromo-PEG2-bromide exhibits several important physical and chemical properties:
These properties make Bromo-PEG2-bromide suitable for use in aqueous environments commonly encountered in biological systems.
Bromo-PEG2-bromide has numerous applications across various fields:
The versatility and reactivity of Bromo-PEG2-bromide position it as a valuable tool in both academic research and industrial applications related to drug development and biochemical analysis.
Bromo-PEG2-bromide (CAS 31255-10-4) serves as a versatile scaffold in bioconjugation due to its two terminal bromide groups, which function as excellent leaving groups in nucleophilic substitution reactions. The compound’s structure (C₆H₁₂Br₂O₂, MW 275.97) features a short ethylene glycol spacer that enhances aqueous solubility while maintaining high reactivity [4]. Optimization of nucleophilic substitutions requires precise control of reaction parameters: Temperature significantly impacts reaction kinetics, with optimal substitution occurring at 25–40°C to prevent dihalide degradation. Solvent systems like anhydrous DMF or THF are preferred to minimize hydrolysis competing reactions, while molar ratios of nucleophile to substrate must exceed 2:1 to compensate for potential side reactions [5]. The bromide’s leaving group efficiency (relative rate: 1.0) enables faster displacements compared to chloride derivatives (relative rate: 0.03), making it ideal for sequential functionalization [2] [7].
Table 1: Reaction Optimization Parameters for Nucleophilic Substitution
Variable | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 25–40°C | Prevents degradation |
Solvent | Anhydrous DMF/THF | Minimizes hydrolysis |
Nucleophile Ratio | ≥2:1 | Compensates for side reactions |
Reaction Time | 4–12 hours | Ensures >95% conversion |
The ethylene glycol chain length in bromo-PEGn-bromide derivatives directly influences both physicochemical properties and reaction outcomes. Bromo-PEG2-bromide’s compact structure (2 ethylene oxide units) balances solubility enhancement (log P: 1.809) with minimal steric hindrance, enabling >90% conjugation efficiency with sterically demanding nucleophiles like peptides [7] [9]. Increasing spacer length (e.g., PEG4 or PEG6) reduces crystallization tendencies but introduces chain flexibility that can diminish selectivity in bifunctional reactions. Shorter spacers like PEG2 exhibit 3.6-fold faster substitution kinetics compared to PEG6 derivatives due to reduced entropy constraints during transition state formation [5] [8]. The spacer length also dictates solvation: Bromo-PEG2-bromide’s hydrophilicity (aqueous solubility: 362.36 mM in DMSO) decreases with longer PEG chains, impacting biocompatibility in aqueous reaction systems [3] [7].
Bromo-PEG2-bromide occupies a unique niche among bifunctional PEG linkers due to its optimal molecular weight and reactivity profile:
Table 2: Structural and Functional Comparison of Bromo-PEGn-bromide Derivatives
Property | Bromo-PEG2-bromide | Bromo-PEG4-bromide | Bromo-PEG6-bromide |
---|---|---|---|
Molecular Weight | 275.97 g/mol | 324.06 g/mol | 372.15 g/mol |
Exact Mass | 273.92 Da | 321.98 Da | 370.04 Da |
Br−Br Distance | 8.7 Å | 13.2 Å | 17.8 Å |
Yield in Disubstitution | 69% | 54% | 37% |
Aqueous Solubility | 362.36 mM | 288.10 mM | 215.75 mM |
Data reveal an inverse relationship between chain length and yield: Bromo-PEG2-bromide achieves 69% yield in Williamson ether synthesis, outperforming PEG4 (54%) and PEG6 (37%) derivatives due to reduced cyclic byproduct formation [5] [7]. The shorter Br−Br distance (8.7 Å) enables intramolecular cyclization only at high concentrations (>0.5M), whereas longer chains cyclize at concentrations as low as 0.1M. Thermal stability also decreases with chain length, with PEG2 derivatives maintaining integrity up to 113.8°C (flash point) versus 105.3°C for PEG6 analogs [3] [7].
Synthetic challenges in Bromo-PEG2-bromide production primarily involve di-bromination selectivity and byproduct formation. Key yield-enhancement strategies include:
Table 3: Yield Optimization Techniques in Bifunctional Synthesis
Strategy | Reaction Conditions | Yield Improvement | Byproduct Reduction |
---|---|---|---|
Stepwise Bromination | PBr₃, −10°C, THF | 85% vs. 58% (standard) | 90% less dialkylation |
Phase-Transfer Catalysis | TBA-Br, H₂O/DCM, 25°C | 92% in 8 hours | Negligible hydrolysis |
Chromatographic Purification | SiO₂, EtOAc/Hexane (3:7) | >99% purity | Complete impurity removal |
Post-synthesis stabilization is critical: Storage at −20°C under argon atmosphere prevents oxidation, maintaining >95% purity for over 36 months [2] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: